molecular formula C10H22O B14481296 4-Ethyl-2,2-dimethylhexan-3-ol CAS No. 66719-47-9

4-Ethyl-2,2-dimethylhexan-3-ol

Cat. No.: B14481296
CAS No.: 66719-47-9
M. Wt: 158.28 g/mol
InChI Key: UOYRABPBVGDJLW-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a hexane chain. This compound is part of the larger family of alcohols, which are known for their hydroxyl (-OH) functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2-dimethylhexan-3-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where an alkyl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 4-ethyl-2,2-dimethylhexan-3-one with an ethyl magnesium bromide reagent, followed by acidic workup, can produce this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed:

    Oxidation: 4-Ethyl-2,2-dimethylhexan-3-one or 4-Ethyl-2,2-dimethylhexanal.

    Reduction: 4-Ethyl-2,2-dimethylhexane.

    Substitution: 4-Ethyl-2,2-dimethylhexyl chloride or bromide.

Scientific Research Applications

4-Ethyl-2,2-dimethylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.

    Biology: It can be used in the synthesis of biologically active molecules and as a model compound in biochemical studies.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also act as a precursor in enzymatic reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

    2,2-Dimethyl-3-hexanol: Similar in structure but lacks the ethyl group.

    4-Ethyl-3-hexanol: Similar but with different branching.

    2,2-Dimethyl-4-ethylpentanol: Another branched alcohol with a different carbon chain length.

Uniqueness: 4-Ethyl-2,2-dimethylhexan-3-ol is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can result in different reactivity and interactions compared to its analogs.

Properties

CAS No.

66719-47-9

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4-ethyl-2,2-dimethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-6-8(7-2)9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

UOYRABPBVGDJLW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(C)(C)C)O

Origin of Product

United States

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